molecular formula C18H25NO4 B3327523 Boc-alpha-(4-methylbenzyl)-DL-Pro-OH CAS No. 351002-82-9

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH

Cat. No.: B3327523
CAS No.: 351002-82-9
M. Wt: 319.4 g/mol
InChI Key: RLTOVEWXHUWHJM-UHFFFAOYSA-N
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Description

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH is a chemical compound used primarily in the field of proteomics research. It is a derivative of proline, an amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group. This compound is known for its applications in peptide synthesis and other biochemical research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH typically involves the protection of the amino group of proline with a Boc groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH has several scientific research applications, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-alpha-(4-methylbenzyl)-DL-Pro-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the creation of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-alpha-(4-methylbenzyl)-DL-Pro-OH is unique due to its specific stereochemistry and the presence of both D and L isomers. This dual isomeric nature allows for more versatile applications in research and industry compared to its single-isomer counterparts .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-6-8-14(9-7-13)12-18(15(20)21)10-5-11-19(18)16(22)23-17(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTOVEWXHUWHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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